(S)-1-(Furan-2-yl)ethyl acetate
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Overview
Description
(S)-1-(Furan-2-yl)ethyl acetate is an organic compound characterized by the presence of a furan ring and an acetate group It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Furan-2-yl)ethyl acetate typically involves the esterification of (S)-1-(Furan-2-yl)ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Furan-2-yl)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The acetate group can be reduced to form (S)-1-(Furan-2-yl)ethanol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: (S)-1-(Furan-2-yl)ethanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(Furan-2-yl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of flavors, fragrances, and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(Furan-2-yl)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and acetate group can participate in various binding interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid, ethyl ester: Similar in structure but with a carboxylic acid ester group instead of an acetate group.
Ethyl 3-(2-furyl)propionate: Contains a furan ring but with a different ester linkage.
Uniqueness
(S)-1-(Furan-2-yl)ethyl acetate is unique due to its specific chiral configuration and the presence of both a furan ring and an acetate group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
[(1S)-1-(furan-2-yl)ethyl] acetate |
InChI |
InChI=1S/C8H10O3/c1-6(11-7(2)9)8-4-3-5-10-8/h3-6H,1-2H3/t6-/m0/s1 |
InChI Key |
WOYASPSVTWXGJJ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CO1)OC(=O)C |
Canonical SMILES |
CC(C1=CC=CO1)OC(=O)C |
Origin of Product |
United States |
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